molecular formula C14H15NO2S B229252 N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

Cat. No.: B229252
M. Wt: 261.34 g/mol
InChI Key: BFSSDOCHUZERRI-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the 4-methoxyphenyl ethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO2S

Molecular Weight

261.34 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C14H15NO2S/c1-10(11-5-7-12(17-2)8-6-11)15-14(16)13-4-3-9-18-13/h3-10H,1-2H3,(H,15,16)

InChI Key

BFSSDOCHUZERRI-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=CS2

Origin of Product

United States

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